![molecular formula C19H17BrN2O2 B14456125 1-[2-(4-Methoxyphenyl)-2-oxoethyl]-4-phenylpyrimidin-1-ium bromide CAS No. 74439-19-3](/img/structure/B14456125.png)
1-[2-(4-Methoxyphenyl)-2-oxoethyl]-4-phenylpyrimidin-1-ium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(4-Methoxyphenyl)-2-oxoethyl]-4-phenylpyrimidin-1-ium bromide is a synthetic organic compound with the molecular formula C23H19BrN2O2 This compound is characterized by its unique structure, which includes a pyrimidin-1-ium core substituted with phenyl and methoxyphenyl groups
Preparation Methods
The synthesis of 1-[2-(4-Methoxyphenyl)-2-oxoethyl]-4-phenylpyrimidin-1-ium bromide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core is synthesized through a condensation reaction between appropriate aldehydes and amines under acidic conditions.
Substitution Reactions: The phenyl and methoxyphenyl groups are introduced through nucleophilic substitution reactions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
1-[2-(4-Methoxyphenyl)-2-oxoethyl]-4-phenylpyrimidin-1-ium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the oxo group to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can occur at the phenyl or methoxyphenyl groups, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane or ethanol, and controlled temperature and pressure conditions.
Scientific Research Applications
1-[2-(4-Methoxyphenyl)-2-oxoethyl]-4-phenylpyrimidin-1-ium bromide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial chemical processes.
Mechanism of Action
The mechanism of action of 1-[2-(4-Methoxyphenyl)-2-oxoethyl]-4-phenylpyrimidin-1-ium bromide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
1-[2-(4-Methoxyphenyl)-2-oxoethyl]-4-phenylpyrimidin-1-ium bromide can be compared with other similar compounds, such as:
1-[2-(4-Methoxyphenyl)-2-oxoethyl]-4-(1-naphthyl)pyrimidin-1-ium bromide: This compound has a naphthyl group instead of a phenyl group, leading to different chemical and biological properties.
4-(2-Methoxyphenyl)-1-(2-(2-naphthyl)-2-oxoethyl)pyrimidin-1-ium bromide: The substitution pattern on the pyrimidine core is different, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
CAS No. |
74439-19-3 |
|---|---|
Molecular Formula |
C19H17BrN2O2 |
Molecular Weight |
385.3 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-2-(4-phenylpyrimidin-1-ium-1-yl)ethanone;bromide |
InChI |
InChI=1S/C19H17N2O2.BrH/c1-23-17-9-7-16(8-10-17)19(22)13-21-12-11-18(20-14-21)15-5-3-2-4-6-15;/h2-12,14H,13H2,1H3;1H/q+1;/p-1 |
InChI Key |
IXFNLDPXDUKEJU-UHFFFAOYSA-M |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C[N+]2=CN=C(C=C2)C3=CC=CC=C3.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



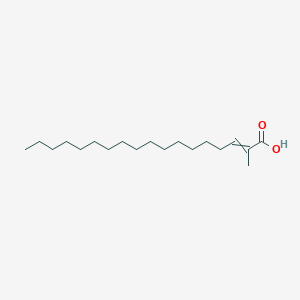
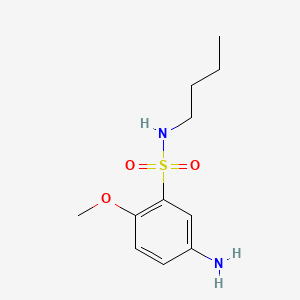




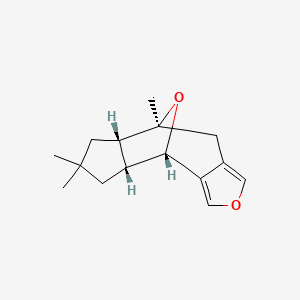
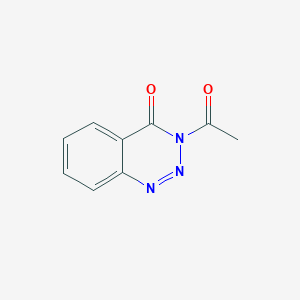
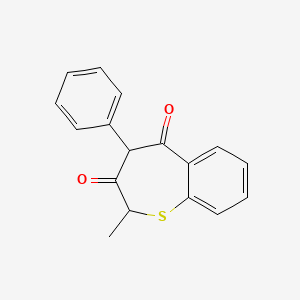
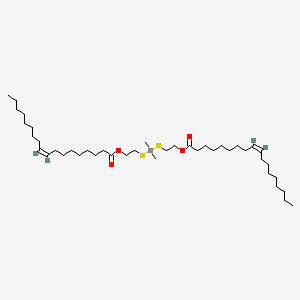
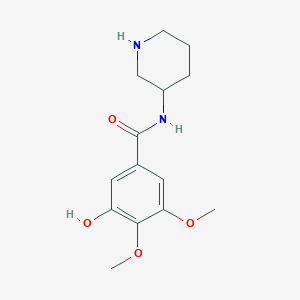
![5,7,12-Trioxa-6-stibahexadeca-2,9-dienoic acid, 6-[[(2Z)-4-butoxy-1,4-dioxo-2-buten-1-yl]oxy]-4,8,11-trioxo-, butyl ester, (2Z,9Z)-](/img/structure/B14456136.png)

